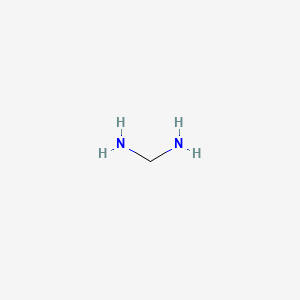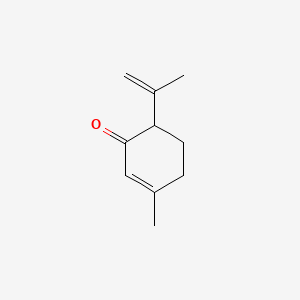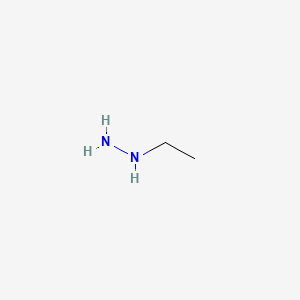![molecular formula C24H48N6O9 B1196747 4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide CAS No. 56824-15-8](/img/structure/B1196747.png)
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Micromonospora sagamiensis. It exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. This compound is particularly effective against strains that have developed resistance to other antibiotics, making it a valuable tool in the fight against antimicrobial resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is primarily produced through fermentation processes involving Micromonospora sagamiensis. The biosynthesis of haba-sagamicin involves several key steps, including the methylation of gentamicin C1a, which is catalyzed by S-adenosyl-L-methionine . The fermentation process is optimized by controlling the concentration of cells and the presence of specific intermediates and reagents .
Industrial Production Methods
Industrial production of haba-sagamicin involves large-scale fermentation using optimized strains of Micromonospora sagamiensis. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and chromatography, to isolate and purify the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to form various intermediates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving haba-sagamicin include S-adenosyl-L-methionine for methylation and various oxidizing and reducing agents for other modifications . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of haba-sagamicin, which can exhibit different levels of antibacterial activity .
Aplicaciones Científicas De Investigación
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has a wide range of scientific research applications, including:
Mecanismo De Acción
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide exerts its antibacterial effects by binding to the ribosomes of bacterial cells, causing mistranscription of mRNA and inhibiting the production of essential proteins . This mechanism is similar to that of other aminoglycoside antibiotics, which disrupt protein synthesis and ultimately lead to bacterial cell death .
Comparación Con Compuestos Similares
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is structurally similar to other aminoglycoside antibiotics, such as gentamicin, tobramycin, and amikacin. it has unique features that distinguish it from these compounds:
Gentamicin: This compound is a methylated derivative of gentamicin C1a, which gives it different antibacterial properties.
Tobramycin: While both compounds are effective against Gram-negative bacteria, haba-sagamicin has a broader spectrum of activity.
Similar compounds include gentamicin, tobramycin, amikacin, and other aminoglycosides such as kanamycin and neomycin .
Propiedades
Número CAS |
56824-15-8 |
|---|---|
Fórmula molecular |
C24H48N6O9 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C24H48N6O9/c1-24(35)10-36-23(17(33)20(24)29-3)39-19-14(30-21(34)15(31)6-7-25)8-13(27)18(16(19)32)38-22-12(26)5-4-11(37-22)9-28-2/h11-20,22-23,28-29,31-33,35H,4-10,25-27H2,1-3H3,(H,30,34) |
Clave InChI |
QOMKODISDWOUPR-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
SMILES canónico |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)NC(=O)C(CCN)O)O |
Sinónimos |
HABA-sagamicin N(1)-(4-amino-2-hydroxy-1-oxobutyl)sagamicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B1196679.png)



